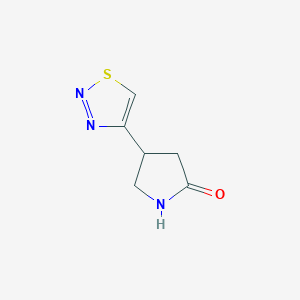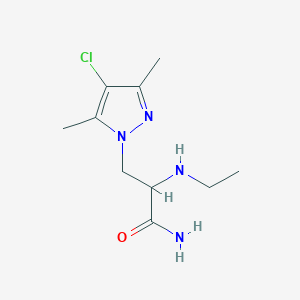
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a thiadiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate acyclic precursors under specific conditions . For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the thiadiazole or pyrrolidinone rings .
Aplicaciones Científicas De Investigación
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one is unique due to the combination of the thiadiazole and pyrrolidinone rings, which imparts distinct physicochemical properties and biological activities. This combination allows for greater structural diversity and the potential for novel interactions with biological targets .
Propiedades
Fórmula molecular |
C6H7N3OS |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
4-(thiadiazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3OS/c10-6-1-4(2-7-6)5-3-11-9-8-5/h3-4H,1-2H2,(H,7,10) |
Clave InChI |
IECHVLYAPOZUST-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CSN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)










![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)


